molecular formula C8H6N4O B2562958 4-(4H-1,2,4-triazole-3-carbonyl)pyridine CAS No. 1520363-52-3

4-(4H-1,2,4-triazole-3-carbonyl)pyridine

Cat. No.: B2562958
CAS No.: 1520363-52-3
M. Wt: 174.163
InChI Key: FFDZJRGGAJCMSF-UHFFFAOYSA-N
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Description

4-(4H-1,2,4-triazole-3-carbonyl)pyridine is a heterocyclic compound that features both a pyridine ring and a 1,2,4-triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4H-1,2,4-triazole-3-carbonyl)pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyridine-4-carboxylic acid with hydrazine derivatives under acidic conditions to form the triazole ring . Another approach involves the use of 3-amino-1,2,4-triazole as a starting material, which undergoes cyclization with pyridine derivatives .

Industrial Production Methods

Industrial production of this compound often employs batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4H-1,2,4-triazole-3-carbonyl)pyridine is unique due to its combined pyridine and triazole rings, which confer distinct chemical properties and biological activities. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound in multiple research fields .

Properties

IUPAC Name

pyridin-4-yl(1H-1,2,4-triazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c13-7(8-10-5-11-12-8)6-1-3-9-4-2-6/h1-5H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDZJRGGAJCMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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